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molecular formula C5H6BrN3O2 B8517294 5-(Bromomethyl)-1-methyl-3-nitro-1H-pyrazole

5-(Bromomethyl)-1-methyl-3-nitro-1H-pyrazole

Cat. No. B8517294
M. Wt: 220.02 g/mol
InChI Key: ICYAKMFYUIOSQW-UHFFFAOYSA-N
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Patent
US09238655B2

Procedure details

To a stirred solution of MeNH2 (30% wt in water) (2.5 g, 20 mmol) in acetone (10 mL) at 0° C. (ice bath) was added K2CO3 (415 mg, 3 mmol), followed by the dropwise addition of a solution of 5-(bromomethyl)-1-methyl-3-nitro-1H-pyrazole (220 mg, 1 mmol) in acetone (5 mL). The reaction mixture was then warmed to room temperature and stirred for 3 h. The solvent was removed and the residue was extracted with methylene chloride (3×15 mL), dried over Na2SO4 and concentrated to afford 302a as a yellow oil (170 mg, 99%), which was used in the next step without additional purification. LCMS: (M+H)+ 171
Name
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
415 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
220 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Yield
99%

Identifiers

REACTION_CXSMILES
[CH3:1][NH2:2].C([O-])([O-])=O.[K+].[K+].Br[CH2:10][C:11]1[N:15]([CH3:16])[N:14]=[C:13]([N+:17]([O-:19])=[O:18])[CH:12]=1>CC(C)=O>[CH3:1][NH:2][CH2:10][C:11]1[N:15]([CH3:16])[N:14]=[C:13]([N+:17]([O-:19])=[O:18])[CH:12]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
CN
Name
Quantity
415 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
220 mg
Type
reactant
Smiles
BrCC1=CC(=NN1C)[N+](=O)[O-]
Name
Quantity
5 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with methylene chloride (3×15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CNCC1=CC(=NN1C)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 170 mg
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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